molecular formula C10H10F3NO2 B2511121 2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate CAS No. 537-83-7

2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate

Cat. No.: B2511121
CAS No.: 537-83-7
M. Wt: 233.19
InChI Key: MCKVKWZCFNPYCE-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(4-methylphenyl)carbamate is an organic compound characterized by the presence of a trifluoroethyl group and a methylphenyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with 4-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:

2,2,2-Trifluoroethanol+4-Methylphenyl isocyanate2,2,2-Trifluoroethyl N-(4-methylphenyl)carbamate\text{2,2,2-Trifluoroethanol} + \text{4-Methylphenyl isocyanate} \rightarrow \text{this compound} 2,2,2-Trifluoroethanol+4-Methylphenyl isocyanate→2,2,2-Trifluoroethyl N-(4-methylphenyl)carbamate

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-(4-methylphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoroethyl and methylphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while substitution reactions can produce a variety of substituted carbamate compounds.

Scientific Research Applications

2,2,2-Trifluoroethyl N-(4-methylphenyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique properties make it useful in biochemical studies, including enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate involves its interaction with molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, leading to its effects on biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethyl N-(2-methylphenyl)carbamate
  • 2,2,2-Trifluoroethyl N-(4-fluoro-2-methylphenyl)carbamate
  • 2,2,2-Trifluoroethyl N-(4-chlorophenyl)carbamate

Uniqueness

2,2,2-Trifluoroethyl N-(4-methylphenyl)carbamate is unique due to the presence of both trifluoroethyl and methylphenyl groups, which confer distinct chemical and physical properties. These properties include increased lipophilicity, metabolic stability, and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-7-2-4-8(5-3-7)14-9(15)16-6-10(11,12)13/h2-5H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKVKWZCFNPYCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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